4-Ethylphenyl 3-bromo-4-methylbenzoate

Description

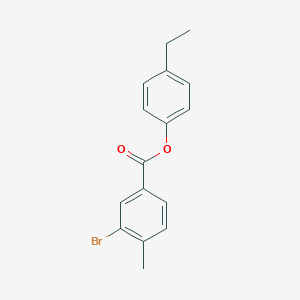

4-Ethylphenyl 3-bromo-4-methylbenzoate is an aromatic ester compound comprising a benzoate core substituted with a bromine atom at the 3-position and a methyl group at the 4-position. The esterifying group is a 4-ethylphenyl moiety.

Properties

Molecular Formula |

C16H15BrO2 |

|---|---|

Molecular Weight |

319.19 g/mol |

IUPAC Name |

(4-ethylphenyl) 3-bromo-4-methylbenzoate |

InChI |

InChI=1S/C16H15BrO2/c1-3-12-5-8-14(9-6-12)19-16(18)13-7-4-11(2)15(17)10-13/h4-10H,3H2,1-2H3 |

InChI Key |

JALHTFJKNSQSFK-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)Br |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-ethylphenyl 3-bromo-4-methylbenzoate and related compounds:

Structural and Functional Analysis

Substituent Effects: Electron-Withdrawing Groups: The bromine atom at the 3-position deactivates the benzene ring, directing electrophilic substitution to the 5- and 6-positions. This is consistent with behavior observed in methyl 3-bromo-4-methylbenzoate .

Physical Properties: Solubility: The target compound’s lipophilicity is higher than methyl or ethyl analogs due to the 4-ethylphenyl group, suggesting preferential solubility in nonpolar solvents. Melting Point: Methyl 3-bromo-4-methylbenzoate is a crystalline solid at room temperature , while the bulkier 4-ethylphenyl analog may exhibit a lower melting point due to disrupted crystal packing.

Synthetic Pathways: Esterification methods, such as those involving iodonium salts (e.g., Ethyl 4-((3-((3-bromophenyl)amino)...)benzoate synthesis in ), may apply to the target compound. Strecker synthesis () is less relevant here, as it pertains to imidazolidinones.

Stability and Reactivity :

- Esters with electron-withdrawing substituents (e.g., bromine) are less prone to hydrolysis under basic conditions compared to unsubstituted analogs. However, the 4-ethylphenyl group’s steric effects may further stabilize the ester bond .

Pharmacological and Industrial Applications: While imidazolidinones () exhibit cardiovascular effects, benzoate esters like the target compound are more likely to serve as intermediates. For example, ethyl 3-bromo-4-methylbenzoate derivatives are used in crystallography (via SHELX software, ) to determine molecular structures .

Research Findings and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.